Cas no 690644-29-2 (4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide)

4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique structural features, including a trifluoroethyl group and a methylphenoxy substituent. This compound exhibits potential utility in medicinal chemistry and agrochemical research due to its sulfonamide core, which is known for bioactivity in enzyme inhibition and receptor modulation. The trifluoroethyl moiety enhances metabolic stability and lipophilicity, while the methylphenoxy group may influence binding affinity. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the synthesis of more complex bioactive molecules. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its organic and fluorinated components.
4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide structure
690644-29-2 structure
Product Name:4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
CAS No:690644-29-2
MF:C21H18F3NO3S
MW:421.432734966278
CID:5420154
PubChem ID:2242975
Update Time:2025-05-20

4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-phenyl-4-(o-tolyloxy)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
    • F3394-0087
    • AKOS000812275
    • 690644-29-2
    • Z275025016
    • 4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
    • Inchi: 1S/C21H18F3NO3S/c1-16-7-5-6-10-20(16)28-18-11-13-19(14-12-18)29(26,27)25(15-21(22,23)24)17-8-3-2-4-9-17/h2-14H,15H2,1H3
    • InChI Key: GFOMCSSRMJZLIB-UHFFFAOYSA-N
    • SMILES: C1(S(N(C2=CC=CC=C2)CC(F)(F)F)(=O)=O)=CC=C(OC2=CC=CC=C2C)C=C1

Computed Properties

  • Exact Mass: 421.09594910g/mol
  • Monoisotopic Mass: 421.09594910g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 482.6±55.0 °C(Predicted)
  • pka: -4.28±0.50(Predicted)

4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide Pricemore >>

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Additional information on 4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Introduction to 4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS No. 690644-29-2)

4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a sophisticated organic compound characterized by its complex molecular architecture, which includes a benzenesulfonamide core functional group. This compound, identified by the CAS number 690644-29-2, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and development. The molecular structure incorporates several key substituents, including a 2-methylphenoxy moiety, a phenyl group, and a 2,2,2-trifluoroethyl side chain, each contributing to the unique chemical properties and biological activities of the molecule.

The synthesis of 4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The presence of the benzenesulfonamide group imparts solubility characteristics that are advantageous for formulation in various solvents used in medicinal chemistry. Additionally, the trifluoroethyl substituent enhances lipophilicity, which is often a critical factor in drug bioavailability and membrane permeability.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of such compounds with greater accuracy. Molecular modeling studies suggest that 4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide exhibits promising interactions with biological targets, making it a candidate for further investigation in therapeutic applications. Specifically, its sulfonamide moiety is known to engage in hydrogen bonding with polar residues in proteins, which is a key mechanism for many drugs.

In the context of drug discovery, the structural features of this compound align well with current trends toward the development of multifunctional molecules. The combination of a methylphenoxy, phenyl, and trifluoroethyl group creates a scaffold that can be modified to optimize binding affinity and selectivity. This flexibility has been exploited in the design of novel sulfonamides targeting various diseases, including inflammatory disorders and infectious diseases.

One particularly intriguing aspect of 4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is its potential role as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactive functional groups to develop libraries of derivatives with tailored biological activities. For instance, modifications at the sulfonamide nitrogen or the aromatic rings have been shown to modulate receptor binding affinity and metabolic stability.

The field of medicinal chemistry has seen significant progress in recent years due to the integration of high-throughput screening (HTS) technologies and machine learning algorithms. These tools have accelerated the identification of lead compounds like 4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide, enabling faster translation from laboratory research to clinical candidates. Furthermore, advances in synthetic methodologies have made it possible to produce complex sulfonamides on scales suitable for preclinical studies.

From a biochemical perspective, the sulfonamide group in this compound is known for its ability to inhibit enzymes by competing with natural substrates for active site binding. This mechanism has been successfully exploited in antibiotics and anti-inflammatory drugs. The presence of a fluorine atom in the trifluoroethyl group further enhances enzyme inhibition by increasing electronic density at key positions within the active site.

The pharmaceutical industry continues to invest heavily in research aimed at developing novel sulfonamides due to their broad therapeutic potential. 4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide represents an example of how structural diversification can lead to innovative drug candidates. Its unique combination of functional groups makes it a valuable building block for medicinal chemists seeking to develop next-generation therapeutics.

In conclusion,4-(2-Methylphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide (CAS No. 690644-29-2) is a promising compound with significant potential in pharmaceutical research. Its complex molecular structure and diverse functional groups make it an attractive candidate for further exploration in drug discovery programs aimed at addressing unmet medical needs.

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